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Compound of Interest

Compound Name: 1-Deazaadenosine

Cat. No.: B084304

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deazaadenosine is a synthetic nucleoside analog that has garnered interest for its potential
as an antitumor agent. Structurally similar to adenosine, its primary mechanism of action is the
inhibition of adenosine deaminase (ADA), an enzyme crucial for purine metabolism. By
inhibiting ADA, 1-deazaadenosine elevates extracellular adenosine levels, which can
modulate various physiological processes, including immune responses and cell proliferation.
This technical guide provides a comprehensive overview of the preliminary studies on 1-
deazaadenosine, focusing on its synthesis, biological activity, and mechanism of action.

Chemical and Physical Properties
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Property Value Reference

3-B-D-Ribofuranosyl-3H-

imidazo[4,5-b]pyridin-7-amine

Chemical Name

Molecular Formula C11H14N4Oa4

Molecular Weight 266.25 g/mol

CAS Number 14432-09-8

Purity >98%

Solubility Soluble to 25 mM in DMSO

Storage Store at +4°C
Synthesis

An improved and convenient synthesis of 1-deazaadenosine was reported by Cristalli et al. in
1987. The synthesis involves the reduction of the novel nucleoside 7-nitro-3-beta-D-
ribofuranosyl-3H-imidazo[4,5-b]pyridine.[1][2]

Experimental Protocol: Synthesis of 1-Deazaadenosine

The following is a general outline based on the available literature. For precise, step-by-step
instructions, consulting the original publication by Cristalli et al. (1987) is recommended.[1][2]

Step 1: Synthesis of 7-nitro-3-beta-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine
e React 7-nitroimidazo-[4,5-b]pyridine with 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose.
e Conduct the reaction in the presence of stannic chloride.

o Treat the resulting product with methanolic ammonia to yield 7-nitro-3-beta-D-ribofuranosyl-
3H-imidazo[4,5-b]pyridine.[1][2]

Step 2: Reduction to 1-Deazaadenosine
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e Reduce the 7-nitro-3-beta-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine intermediate to obtain
1-deazaadenosine.[1][2]

7-nitroimidazo-[4,5-b]pyridine

Reaction with SnCl4 Treatment with TS DR - Reduction 1-Deazaadenosine
methanolic ammonia 3H-imidazo[4,5-b]pyridine

1,2,3,5-tetra-O-acetyl-
B-D-ribofuranose

Click to download full resolution via product page

Figure 1: Synthetic pathway for 1-Deazaadenosine.

Biological Activity
Inhibition of Adenosine Deaminase (ADA)

1-Deazaadenosine is a potent inhibitor of adenosine deaminase, with a reported Ki value of
0.66 uM. ADA is an enzyme that catalyzes the deamination of adenosine to inosine. Inhibition
of ADA leads to an accumulation of adenosine, which can then exert its effects through
adenosine receptors. It has been noted that 1-deazaadenosine can inhibit both ADA1 and
ADAZ2 isoforms.[3]

Experimental Protocol: Adenosine Deaminase Inhibition
Assay (General)

The following is a generalized spectrophotometric method for determining ADA inhibition.

o Prepare the reaction mixture: This typically includes a buffer (e.g., phosphate buffer), the
substrate (adenosine), and the enzyme (adenosine deaminase).

» Add the inhibitor: Introduce varying concentrations of 1-deazaadenosine to the reaction
mixture.

« Initiate the reaction: Start the enzymatic reaction by adding the substrate or enzyme.
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e Monitor the reaction: Measure the decrease in absorbance at 265 nm over time, which
corresponds to the conversion of adenosine to inosine.

o Calculate Ki: The inhibitor constant (Ki) can be determined by analyzing the reaction rates at
different substrate and inhibitor concentrations using methods such as the Dixon plot.[3]

Enzymatic Reaction

1-Deazaadenosine
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Figure 2: Workflow for ADA inhibition assay.

Antitumor Activity

1-Deazaadenosine has demonstrated significant in vitro antitumor activity against a range of

leukemia cell lines.[1][2]
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Cell Line IDso (pM) Reference

KB 0.34 [1][2]

Not specified, but showed
Hela L [1][2]
good activity

P388 1.8 [1][2]

Not specified, but showed
L1210 o [1][2]
good activity

Experimental Protocol: In Vitro Cytotoxicity Assay
(General MTT Assay)

The following is a general protocol for assessing cell viability using the MTT assay.

Cell Seeding: Plate cells (e.g., L1210, P388, HelLa, KB) in a 96-well plate at a predetermined
density and allow them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of 1-deazaadenosine and
incubate for a specified period (e.g., 48 or 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 2-4 hours. During this time, mitochondrial
dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCI) to
dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength
(typically between 540 and 590 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and
determine the IDso value, which is the concentration of the compound that inhibits cell growth
by 50%.

Mechanism of Action and Signaling Pathways
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The primary mechanism of action of 1-deazaadenosine is the inhibition of adenosine
deaminase, leading to an accumulation of extracellular adenosine. Adenosine then activates G
protein-coupled adenosine receptors (Al, A2A, A2B, and A3), which in turn modulate
intracellular signaling pathways.[4][5][6][7]

In the context of cancer, particularly leukemia, the adenosine A2A receptor signaling pathway is
of significant interest.[4][5][6][7] Activation of the A2A receptor by elevated adenosine levels
typically leads to an increase in intracellular cyclic AMP (cCAMP). This is mediated by the
activation of adenylyl cyclase. The subsequent increase in CAMP activates Protein Kinase A
(PKA), which can then phosphorylate various downstream targets, including transcription
factors like CREB (cCAMP response element-binding protein). This signaling cascade can have
iImmunosuppressive effects within the tumor microenvironment, which may counteract the
direct cytotoxic effects on cancer cells.[4][5][6][7]
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Figure 3: 1-Deazaadenosine's effect on the A2A receptor pathway.
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In Vivo Studies and Pharmacokinetics

Currently, there is a lack of publicly available in vivo efficacy and pharmacokinetic data
specifically for 1-deazaadenosine. However, studies on related deazaadenosine analogs can
provide some insights. For instance, a study on 9-deazaadenosine in mice with pancreatic
carcinoma showed that a dose of 0.4 mg/kg/day for 3 consecutive days reduced tumor weights
by approximately 50% compared to untreated controls.[8][9]

Pharmacokinetic studies of another analog, carbocyclic 3-deazaadenosine, in mice revealed a
short plasma half-life of 23 minutes after intravenous administration and 38 minutes after oral
administration.[10] The oral bioavailability was approximately 20%. The compound was rapidly
and widely distributed to tissues, with the highest concentrations found in the liver, kidney, and
spleen.[10] It is important to note that these data are for related compounds and may not be
directly extrapolated to 1-deazaadenosine.

Clinical Trials

A thorough search of clinical trial registries did not yield any information on clinical trials
specifically for 1-deazaadenosine.[11]

Conclusion

1-Deazaadenosine is a potent inhibitor of adenosine deaminase with demonstrated in vitro
antitumor activity against several leukemia cell lines. Its mechanism of action involves the
modulation of adenosine signaling pathways, which can have complex effects on both cancer
cells and the surrounding immune microenvironment. While preliminary studies are promising,
further research is needed to fully elucidate its therapeutic potential. Specifically, in vivo
efficacy studies, detailed pharmacokinetic and pharmacodynamic profiling, and investigation
into its effects on various adenosine receptor subtypes in different cancer models are
warranted. The lack of clinical trial data suggests that this compound remains in the preclinical
stage of development. This guide provides a foundational understanding for researchers and
drug development professionals interested in exploring the potential of 1-deazaadenosine as a
therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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